molecular formula C14H16N2O4S2 B2562979 ethyl 4-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate CAS No. 878696-23-2

ethyl 4-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate

Cat. No.: B2562979
CAS No.: 878696-23-2
M. Wt: 340.41
InChI Key: QJJWABXBCJVJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core substituted with a sulfanyl-linked ethyl 3-oxobutanoate moiety. The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with enzymes and receptors involved in signaling pathways. The sulfanyl group enhances structural diversity, while the ethyl 3-oxobutanoate ester contributes to solubility and metabolic stability.

Properties

IUPAC Name

ethyl 4-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-4-20-11(18)6-9(17)7-21-14-15-12-10(5-8(2)22-12)13(19)16(14)3/h5H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJWABXBCJVJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC2=C(C=C(S2)C)C(=O)N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating these derivatives with formic acid or triethyl orthoformate . Another approach involves the use of dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols.

Scientific Research Applications

Chemistry

Ethyl 4-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate serves as a building block for the synthesis of more complex organic molecules. Its unique structural features allow chemists to modify and create derivatives with enhanced properties or activities.

Biology

This compound is under investigation for its biological activities , particularly:

  • Antimicrobial Activity : Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 256 µg/mL .
  • Antioxidant Properties : Studies suggest that these compounds can mitigate oxidative stress in biological systems by protecting against cellular damage caused by reactive oxygen species (ROS) .
  • Cytotoxic Effects : Preliminary investigations have shown that thieno[2,3-d]pyrimidine derivatives may inhibit cancer cell growth in vitro, indicating potential as anticancer agents .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential. Its interactions with specific molecular targets could lead to the development of new drugs aimed at treating various diseases .

Industry

The compound is also considered for applications in material science. Its unique properties can be exploited in the development of specialized materials such as polymers and coatings that require specific characteristics .

Mechanism of Action

The mechanism of action of ethyl 4-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs share the thieno[2,3-d]pyrimidin-4-one core but differ in substituents at the sulfanyl position. Key comparisons include:

2-({3,6-Dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide (BG14835)
  • Structure: Replaces the ethyl 3-oxobutanoate with an acetamide group linked to a 4-(dimethylamino)phenyl moiety.
  • This may improve target binding affinity compared to ester-containing analogs.
  • Molecular Weight : 388.507 g/mol (C₁₈H₂₀N₄O₂S₂) .
4-[(5,6-Dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide
  • Structure : Features a butanamide chain terminated by a 2-hydroxyethyl group.
  • This compound is listed in multiple chemical databases (e.g., ZINC18213322, AKOS003608651), suggesting its utility in drug discovery pipelines .
Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate
  • Structure: Shares the ethyl 3-oxobutanoate ester but lacks the thienopyrimidinone core.
  • Properties: The trifluoromethoxy group enhances metabolic stability and lipophilicity, highlighting the versatility of the 3-oxobutanoate ester in tuning physicochemical properties .

Physicochemical Properties and Drug-Likeness

Property Target Compound BG14835 N-(2-hydroxyethyl)butanamide Analog
Molecular Formula C₁₅H₁₈N₂O₄S₂* C₁₈H₂₀N₄O₂S₂ C₁₅H₂₀N₂O₃S₂
Molecular Weight (g/mol) ~378.44* 388.507 356.46
Key Substituents Ethyl 3-oxobutanoate 4-(Dimethylamino)phenyl 2-Hydroxyethyl
LogP (Predicted) ~2.1 ~2.8 ~1.5

*Calculated based on structural formula.

The ethyl ester in the target compound confers moderate lipophilicity (LogP ~2.1), balancing membrane permeability and solubility. In contrast, BG14835’s dimethylamino phenyl group increases LogP (~2.8), favoring hydrophobic interactions but reducing solubility. The hydroxyethyl analog’s lower LogP (~1.5) aligns with its enhanced polarity .

Biological Activity

Ethyl 4-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate (CAS Number: 335399-52-5) is a complex organic compound belonging to the thieno[2,3-d]pyrimidine class. This compound exhibits a unique structural configuration that suggests potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N3O2S2, with a molecular weight of 423.55 g/mol. The compound features a thieno[2,3-d]pyrimidine core, characterized by a fused thiophene and pyrimidine ring structure. This structural diversity enhances its potential interactions with biological targets.

Biological Activities

Research indicates that thieno[2,3-d]pyrimidines exhibit a broad spectrum of biological activities. The specific activities of this compound include:

  • Antimicrobial Activity : Compounds related to thieno[2,3-d]pyrimidines have shown antibacterial properties against various pathogens. For instance, derivatives have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus at concentrations as low as 256 µg/mL .
  • Antioxidant Properties : Similar compounds have been evaluated for their ability to mitigate oxidative stress in biological systems. Studies suggest that these compounds can protect against cellular damage caused by reactive oxygen species (ROS) .
  • Cytotoxic Effects : Preliminary studies indicate that thieno[2,3-d]pyrimidine derivatives may exhibit cytotoxic effects on cancer cell lines. For example, certain derivatives have shown significant inhibition of cell growth in vitro, highlighting their potential as anticancer agents .

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes:

  • Starting Materials : The synthesis often begins with readily available precursors such as thiophene derivatives and various carbonyl compounds.
  • Cyclization Reactions : Key steps include cyclization reactions that form the thieno[2,3-d]pyrimidine core through the use of reagents like formic acid or triethyl orthoformate.
  • Functionalization : Subsequent steps involve functionalizing the core structure to introduce the ethyl and oxobutanoate groups through nucleophilic substitution reactions.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antioxidant Studies : A study evaluated the protective effects of thieno[2,3-c]pyrazole compounds against oxidative stress in fish erythrocytes exposed to toxic agents like 4-nonylphenol. Results indicated that these compounds significantly reduced erythrocyte malformations compared to controls .
  • Cytotoxicity Assessment : Research on pyridothienopyrimidine derivatives indicated potent cytotoxic effects on multiple cancer cell lines. The study aimed to enhance pim-1 inhibitory activity through structural modifications of existing compounds .

Q & A

Q. What are the common synthetic routes for ethyl 4-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate?

The compound is typically synthesized via condensation reactions. For example, ethyl 4-chloro-3-oxobutanoate can react with thienopyrimidine derivatives under basic conditions (e.g., sodium acetate in ethanol) to form the sulfanyl linkage. Purification often involves recrystallization from ethanol or flash chromatography .

Q. How is the molecular structure of this compound confirmed?

Structural elucidation relies on spectroscopic techniques:

  • 1H/13C NMR identifies functional groups and substituent environments (e.g., methyl, oxo, and thienopyrimidine signals).
  • X-ray crystallography resolves intramolecular hydrogen bonding (e.g., N–H⋯O interactions) and confirms the E-configuration of hydrazone derivatives in related analogs .

Q. What analytical methods ensure purity during synthesis?

  • HPLC with UV detection (≥95% purity threshold) is standard.
  • Melting point analysis and TLC (using silica gel plates) validate consistency. Discrepancies in purity often arise from incomplete purification or solvent residues, requiring repeated flash chromatography .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Key factors include:

  • Catalyst selection : Transition metals (e.g., palladium) improve coupling efficiency in thienopyrimidine synthesis.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol minimizes side reactions.
  • Temperature control : Low temperatures (0–5°C) stabilize intermediates during diazonium salt formation .

Q. What strategies address contradictions in biological activity data?

Discrepancies in cytotoxicity or enzyme inhibition may stem from:

  • Batch variability : Reproducibility issues due to impurities (e.g., unreacted starting materials).
  • Assay conditions : Adjusting pH, incubation time, or cell lines (e.g., HeLa vs. HEK293) can clarify activity profiles. Cross-validation with orthogonal assays (e.g., fluorescence-based vs. colorimetric) is critical .

Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

  • Substituent modification : Varying the thienopyrimidine core (e.g., introducing halogens or methoxy groups) and adjusting the ester chain length.
  • Pharmacophore modeling : Computational tools (e.g., Schrödinger’s Maestro) identify key interactions (e.g., hydrogen bonding at the 4-oxo group).
  • In vitro testing : Prioritize targets like kinase inhibition or apoptosis induction, with IC50 determination using dose-response curves .

Q. What challenges arise in crystallographic studies of this compound?

  • Disorder in residues : Methyl or ethyl groups may exhibit rotational freedom, requiring constrained refinement.
  • Weak interactions : C–H⋯π and van der Waals forces dominate packing, complicating hydrogen-bond network analysis. High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements improve accuracy .

Q. How is the compound evaluated for therapeutic potential?

  • ADMET profiling : Assess metabolic stability (e.g., liver microsome assays), plasma protein binding, and blood-brain barrier permeability.
  • In vivo models : Rodent studies track pharmacokinetics (e.g., half-life, bioavailability) and efficacy in disease models (e.g., xenografts for oncology) .

Methodological Notes

  • Contradiction Resolution : When purity and yield conflict (e.g., high yield but low purity), use gradient HPLC with mass spectrometry to identify byproducts .
  • Advanced Characterization : Combine 2D NMR (COSY, HSQC) with DFT calculations to validate tautomeric forms or charge distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.